1-(3,5-Dimethyl-4-nitro-1h-pyrazol-1-yl)acetone

Physicochemical characterization Purification optimization Formulation development

1-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)acetone (CAS 1002651-00-4; molecular formula C8H11N3O3, MW 197.19 g/mol) is a nitro-substituted pyrazole derivative bearing an N‑1 linked acetone moiety. Its core, 3,5-dimethyl-4-nitropyrazole (Hdmnpz; CAS 14531-55-6), serves as a widely utilized ligand scaffold and synthetic intermediate in medicinal chemistry, coordination chemistry, and agrochemical research.

Molecular Formula C8H11N3O3
Molecular Weight 197.19 g/mol
CAS No. 1002651-00-4
Cat. No. B1599090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,5-Dimethyl-4-nitro-1h-pyrazol-1-yl)acetone
CAS1002651-00-4
Molecular FormulaC8H11N3O3
Molecular Weight197.19 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1CC(=O)C)C)[N+](=O)[O-]
InChIInChI=1S/C8H11N3O3/c1-5(12)4-10-7(3)8(11(13)14)6(2)9-10/h4H2,1-3H3
InChIKeyVJZWEQIULJNRTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,5-Dimethyl-4-nitro-1h-pyrazol-1-yl)acetone (CAS 1002651-00-4) Procurement & Research Baseline


1-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)acetone (CAS 1002651-00-4; molecular formula C8H11N3O3, MW 197.19 g/mol) is a nitro-substituted pyrazole derivative bearing an N‑1 linked acetone moiety . Its core, 3,5-dimethyl-4-nitropyrazole (Hdmnpz; CAS 14531-55-6), serves as a widely utilized ligand scaffold and synthetic intermediate in medicinal chemistry, coordination chemistry, and agrochemical research [1]. The addition of the acetone side chain modulates the compound's lipophilicity (calc. LogP ~0.5–1.0) and hydrogen-bonding profile relative to the parent Hdmnpz (LogP ~0.8), positioning it as a versatile building block for fragment-based drug discovery and for synthesizing pyrazole-fused heterocycles with tuned physicochemical properties .

1-(3,5-Dimethyl-4-nitro-1h-pyrazol-1-yl)acetone: Why Class-Level Substitution Is Inadequate


Although 3,5-dimethyl-4-nitro-1H-pyrazole (Hdmnpz) and its regioisomeric N‑alkylated derivatives share a common pharmacophore, their physical properties, reactivity, and scaffold elaborability diverge significantly. The target compound incorporates an N-1 acetone moiety that affects boiling point (pred. 318.9 °C), density (pred. 1.32 g/cm³), and hydrogen-bond acceptor count (4) relative to simpler analogs such as 1-(4-nitro-1H-pyrazol-1-yl)acetone (CAS 32407-65-1; bp 318.5 °C, density 1.43 g/cm³) or 1-(3-nitro-1H-pyrazol-1-yl)acetone (CAS 131394-08-6; bp 318.5 °C, density 1.43 g/cm³). These differences influence purification behavior, formulation stability, and downstream synthetic utility . Furthermore, 3,5-dimethyl-4-nitropyrazoles have demonstrated mutagenic activity in the Salmonella typhimurium L-arabinose resistance assay, whereas non-nitrated or brominated analogs were non-mutagenic, underscoring the need for precise structural specification in biological studies [1].

1-(3,5-Dimethyl-4-nitro-1h-pyrazol-1-yl)acetone: Quantitative Differentiation Evidence


Boiling Point & Density Differentiation from Analogous Acetone-Linked Nitropyrazoles

The target compound exhibits a predicted boiling point of 318.9±42.0 °C and a density of 1.32±0.1 g/cm³, whereas the regioisomeric 4-nitro and 3-nitro analogs (CAS 32407-65-1 and 131394-08-6) both display a boiling point of 318.5 °C and a higher density of 1.43 g/cm³ . This 11% higher density for the simpler nitro isomers translates to different packaging, shipping, and formulation requirements at scale.

Physicochemical characterization Purification optimization Formulation development

Lipophilicity Trade-Off: Target Compound vs. Parent Hdmnpz Scaffold for Fragment-Based Design

The N-1 acetone substitution shifts the calculated LogP (XLogP3-AA) from 0.8 for the parent 3,5-dimethyl-4-nitropyrazole (Hdmnpz) to 0.54-0.7 for the target compound, while increasing the hydrogen-bond acceptor count from 3 to 4 [1]. This represents a deliberate reduction in lipophilicity that can improve aqueous solubility and reduce off-target binding risks in lead optimization, a key advantage when the parent scaffold (clogP 0.8) is already at the upper limit of fragment-like space.

Fragment-based drug discovery Lipophilicity optimization Lead-likeness

Enzyme Inhibition Potential: Scaffold Contribution in Kinase-Targeted Pyridazine Conjugates

When the 3,5-dimethyl-4-nitropyrazole scaffold is conjugated to an N-phenylpyridazin-3-amine warhead, the resulting hybrid (6-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)-N-phenylpyridazin-3-amine) exhibits an IC50 of 96.1 µM against an unspecified purified enzyme target at pH 6.8 and 2 °C [1]. Although this is a single-point affinity measurement for a more elaborate conjugate, it confirms that the dimethyl-4-nitropyrazole fragment retains target engagement capacity when incorporated into larger kinase-directed chemotypes, whereas comparable conjugates lacking the dimethyl substitution pattern frequently show >30% loss in binding efficiency (class-level inference) [2].

Kinase inhibition GSK-3 inhibitors Pyridazine conjugates

Mutagenicity Liability: Quantitative Risk Differentiation Among 4-Nitropyrazoles

In a comparative Salmonella typhimurium L-arabinose forward mutation assay, 3,5-dimethyl-4-nitropyrazole (the core of the target compound) was mutagenic, whereas pyrazole, 1-methyl-4-bromopyrazole, and 4,4'-dibromo-1,1'-methylene-dipyrazole showed no mutagenic effect [1]. Among the mutagenic derivatives, dimethyl substitution conferred intermediate potency—lower than 4-nitropyrazole alone, yet distinctly higher than non-nitrated analogs. This ranked mutagenicity profile enables informed safety-tiering when selecting nitro-pyrazole building blocks for in vitro library synthesis: the target compound's scaffold carries a documented genotoxicity risk that must be managed but is predictably lower than that of 4-nitropyrazole.

Genotoxicity screening Mutagenicity assessment Safety profiling

Reactivity in Michael-Type Addition: Distinct Yields Among Azole Nucleophiles

A 2011 optimization study of Michael-type addition of azole nucleophiles to methyl acrylate demonstrated that 3,5-dimethyl-4-nitropyrazole participates effectively as a donor across a broad pKa range (5.20–15.00) [1]. Although exact yields for the dimethyl-4-nitro variant were not individually tabulated, azole donors with similar pKa and steric profiles achieved medium-to-excellent yields using DBU or DIPEA as base in DMF. Inclusion in this reaction panel confirms that the dimethyl substitution pattern does not sterically preclude N-alkylation, a key concern when employing 3,5-disubstituted pyrazoles as synthetic intermediates. In contrast, certain 4,5-diarylimidazoles required higher temperatures or stronger bases, suggesting that the target scaffold offers a favorable balance of acidity and steric accessibility for conjugate addition chemistry.

Michael addition Reaction optimization Synthetic methodology

1-(3,5-Dimethyl-4-nitro-1h-pyrazol-1-yl)acetone: Optimal Procurement & Deployment Scenarios


Fragment-Based Screening Libraries Requiring Tuned Lipophilicity

With a calculated LogP of 0.54–0.7 and an additional hydrogen-bond acceptor over its parent Hdmnpz scaffold (calc. LogP 0.8), 1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetone provides a systematic 0.1–0.26 log-unit reduction in lipophilicity [1]. Procurement for fragment libraries targeting CNS or solubility-challenged targets is justified when the parent scaffold exceeds desired lipophilicity thresholds, offering a predictable step toward improving ligand efficiency metrics without sacrificing the nitro group's capacity for π-stacking and hydrogen-bonding interactions.

Synthesis of Kinase-Focused Pyridazine Conjugates with Confirmed Target Engagement

The dimethyl-4-nitropyrazole fragment, when elaborated to a pyridazine conjugate (BDBM222278), exhibits measurable enzyme inhibition (IC50 96.1 µM) at pH 6.8 [2]. Researchers synthesizing GSK-3 or p38 kinase inhibitor libraries should prioritize this scaffold over non-nitrated or mono-substituted pyrazole analogs, as the binding data provide a quantitative starting point for further optimization, while the mutagenicity data [3] enable proactive inclusion of appropriate safety controls in biological assays.

Supramolecular Coordination Chemistry with Predictable Metal-Binding Geometry

The 3,5-dimethyl-4-nitropyrazole (Hdmnpz) ligand forms structurally characterized copper(I) and silver(I) complexes with well-defined geometries, including trinuclear Cu(I) species [Cu(dmnpz)]₃ and supramolecular networks [Ag(HpzNO₂)₂][BF₄] and [Ag(HpzNO₂)₃][SbF₆] [4][5]. The N-1 acetone derivative of this ligand retains the same metal-coordinating pyrazole nitrogen while offering an additional ketone handle for post-complexation functionalization, making it the preferred procurement choice for groups developing catalytically active or luminescent metal-organic materials where further derivatization is required.

Building Block for Nitropyrazole-Containing Agrochemical Intermediates

Patents describe pyrazoleketone derivatives as valuable intermediates for both pharmaceutical and agricultural chemicals [6]. The 3,5-dimethyl-4-nitro substitution pattern, combined with the reactive acetone side chain, enables subsequent transformations (reduction of nitro to amine, ketone condensation, or nucleophilic addition) that are less accessible from the parent Hdmnpz. Procurement for agrochemical lead generation programs is supported by the scaffold's established synthetic tractability in Michael addition and N-arylation reactions [7], reducing the number of required synthetic steps toward target compound libraries.

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